molecular formula C20H14N2O2 B13951677 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione CAS No. 63546-88-3

2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione

Cat. No.: B13951677
CAS No.: 63546-88-3
M. Wt: 314.3 g/mol
InChI Key: YDJLXZOYRIGAPP-UHFFFAOYSA-N
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Description

2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione is an organic compound known for its unique chemical structure and properties It is a derivative of phthalazinedione and is characterized by the presence of two phenyl groups attached to the dihydrophthalazinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione typically involves the reaction of hydrazine derivatives with phthalic anhydride. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or as a ligand that binds to specific receptors. The pathways involved may include:

Comparison with Similar Compounds

    Phthalhydrazide: A related compound with similar structural features but lacking the phenyl groups.

    2,3-Dihydro-1,4-phthalazinedione: The parent compound without the phenyl substitutions.

Uniqueness: The phenyl groups also contribute to its distinct chemical and physical properties, making it a valuable compound in various research fields .

Properties

CAS No.

63546-88-3

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

2,3-diphenylphthalazine-1,4-dione

InChI

InChI=1S/C20H14N2O2/c23-19-17-13-7-8-14-18(17)20(24)22(16-11-5-2-6-12-16)21(19)15-9-3-1-4-10-15/h1-14H

InChI Key

YDJLXZOYRIGAPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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